molecular formula C15H15ClN4O2 B7358377 4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one

4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one

Cat. No. B7358377
M. Wt: 318.76 g/mol
InChI Key: RUWFWWMOINAIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ is a quinoxaline derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Scientific Research Applications

4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one has been investigated for its potential applications in scientific research, including as a fluorescent probe for imaging intracellular zinc ions. This compound has also been studied for its potential use as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

Mechanism of Action

The mechanism of action of 4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of the Wnt signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of amyloid-beta peptide aggregation, and the inhibition of matrix metalloproteinases. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one is its high selectivity for specific enzymes and signaling pathways, which makes it a valuable tool for investigating these processes in vitro. Additionally, this compound has been shown to have low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for 4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in vivo, and the exploration of its potential applications in other areas of scientific research. Additionally, further investigation of the mechanism of action of this compound may provide insights into the regulation of various enzymes and signaling pathways in the body. Overall, this compound is a promising compound that has the potential to contribute to the advancement of scientific research in various fields.

Synthesis Methods

4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one can be synthesized using various methods, including the reaction of 4-chloropyrazole-1-carboxylic acid with 3-(dimethylamino)propionyl chloride, followed by cyclization with 2-amino-3-methylbenzoic acid. Another method involves the reaction of 4-chloropyrazole-1-carboxylic acid with 3-(dimethylamino)propionyl chloride, followed by cyclization with 2-amino-3-methylbenzoic acid in the presence of triethylamine. The synthesis of this compound is a multistep process that requires careful optimization to obtain high yields and purity.

properties

IUPAC Name

4-[3-(4-chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-10-15(22)18-12-4-2-3-5-13(12)20(10)14(21)6-7-19-9-11(16)8-17-19/h2-5,8-10H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWFWWMOINAIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)CCN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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